2-Cyano-3-(3-ethoxy-4-hydroxy-phenyl)-N-pyridin-3-ylmethyl-acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-(3-ethoxy-4-hydroxy-phenyl)-N-pyridin-3-ylmethyl-acrylamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, an ethoxy group, a hydroxyphenyl group, and a pyridinylmethyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(3-ethoxy-4-hydroxy-phenyl)-N-pyridin-3-ylmethyl-acrylamide typically involves multi-step organic reactions. One common method includes the reaction of 3-ethoxy-4-hydroxybenzaldehyde with malononitrile in the presence of a base to form the corresponding cyano compound. This intermediate is then reacted with pyridin-3-ylmethylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would focus on cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3-(3-ethoxy-4-hydroxy-phenyl)-N-pyridin-3-ylmethyl-acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-ethoxy-4-hydroxybenzaldehyde derivatives.
Reduction: Formation of 3-ethoxy-4-hydroxyphenylamine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-(3-ethoxy-4-hydroxy-phenyl)-N-pyridin-3-ylmethyl-acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyano-3-(3-ethoxy-4-hydroxy-phenyl)-N-pyridin-3-ylmethyl-acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy and ethoxy groups can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-3-(4-hydroxyphenyl)-N-(3-pyridinylmethyl)acrylamide
- 2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide
- 2-Cyano-3-(4-ethoxy-phenyl)-acrylamide
Uniqueness
2-Cyano-3-(3-ethoxy-4-hydroxy-phenyl)-N-pyridin-3-ylmethyl-acrylamide is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C18H17N3O3 |
---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
(E)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-17-9-13(5-6-16(17)22)8-15(10-19)18(23)21-12-14-4-3-7-20-11-14/h3-9,11,22H,2,12H2,1H3,(H,21,23)/b15-8+ |
InChI-Schlüssel |
HJZQXJOCSWICAN-OVCLIPMQSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CN=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.